4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one
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Overview
Description
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C25H21NO It is characterized by a pyridinone core substituted with phenyl groups at the 4 and 6 positions and a phenylethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-diphenyl-2-pyridone with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
4,6-Diphenyl-2-pyridone: Lacks the phenylethyl group at the 1 position.
1-Phenylethyl-4,6-diphenylpyridine: Lacks the carbonyl group at the 2 position.
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2-one: Has a different substitution pattern on the pyridinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-diphenyl-1-(1-phenylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c1-19(20-11-5-2-6-12-20)26-24(22-15-9-4-10-16-22)17-23(18-25(26)27)21-13-7-3-8-14-21/h2-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTATYWDQSEYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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